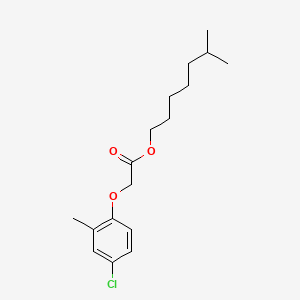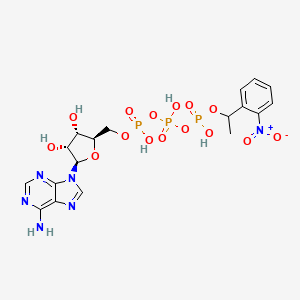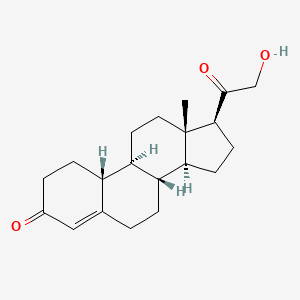![molecular formula C10H16O2 B1217827 2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- CAS No. 1126-91-6](/img/structure/B1217827.png)
2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- is a bicyclic organic compound that belongs to the class of isoprenoids. It is characterized by its unique structure, which includes a bicyclo[3.2.1]octane core with an oxygen atom incorporated into the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- can be achieved through various methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives of the bicyclic core, while reduction reactions typically produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- has several scientific research applications:
Medicine: Research into its biological activities may lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a valuable intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6,6-Trimethyl-8-oxabicyclo[3.2.1]octan-2-one: This compound has a similar bicyclic structure but differs in the position of the oxygen atom and the methyl groups.
d-Camphoric anhydride:
Uniqueness
2-Oxabicyclo[321]octan-3-one,1,8,8-trimethyl- is unique due to its specific arrangement of methyl groups and the incorporation of an oxygen atom into the bicyclic core
Eigenschaften
CAS-Nummer |
1126-91-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)12-8(11)6-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
AXRMSBLBSHJLGO-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC(=O)C2)C)C |
Kanonische SMILES |
CC1(C2CCC1(OC(=O)C2)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)










